2,6-ditert-butyl-N,N-dimethylpyridin-4-amine;nitric acid
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Overview
Description
2,6-Ditert-butyl-N,N-dimethylpyridin-4-amine; nitric acid is a compound that combines the properties of 2,6-ditert-butyl-N,N-dimethylpyridin-4-amine and nitric acid. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Ditert-butyl-N,N-dimethylpyridin-4-amine is synthesized through the reaction of tert-butyllithium with pyridine . This reaction is reminiscent of the Chichibabin reaction, which involves the alkylation of pyridine with tert-butyllithium . The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2,6-ditert-butyl-N,N-dimethylpyridin-4-amine involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Ditert-butyl-N,N-dimethylpyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
2,6-Ditert-butyl-N,N-dimethylpyridin-4-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a base in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Mechanism of Action
The mechanism of action of 2,6-ditert-butyl-N,N-dimethylpyridin-4-amine involves its interaction with molecular targets and pathways. The compound acts as a base, participating in proton transfer reactions and stabilizing reactive intermediates. Its bulky structure also influences its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylpyridine: A related compound with similar structural features but lacking the dimethylamino group.
2,4,6-Tri-tert-butylpyridine: Another bulky pyridine derivative with three tert-butyl groups.
2,6-Di-tert-butyl-4-methylpyridine: A compound with a methyl group at the 4-position instead of the dimethylamino group.
Uniqueness
2,6-Ditert-butyl-N,N-dimethylpyridin-4-amine is unique due to its combination of tert-butyl groups and a dimethylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
38222-92-3 |
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Molecular Formula |
C15H27N3O3 |
Molecular Weight |
297.39 g/mol |
IUPAC Name |
2,6-ditert-butyl-N,N-dimethylpyridin-4-amine;nitric acid |
InChI |
InChI=1S/C15H26N2.HNO3/c1-14(2,3)12-9-11(17(7)8)10-13(16-12)15(4,5)6;2-1(3)4/h9-10H,1-8H3;(H,2,3,4) |
InChI Key |
FGPWHZNRWXTRQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)N(C)C.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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